molecular formula C9H12O4 B12431364 (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one

(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one

Cat. No.: B12431364
M. Wt: 184.19 g/mol
InChI Key: QIUBALCNECIHCV-TWSLBNPLSA-N
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Description

(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one is a complex organic compound with a unique structure that includes an epoxy group and a furoxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes an epoxy group and a furoxepin ring system. This structure imparts unique chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(1R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one

InChI

InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6?,8-,9+/m0/s1

InChI Key

QIUBALCNECIHCV-TWSLBNPLSA-N

Isomeric SMILES

C[C@@]12CC3[C@@](O1)(CCO2)CC(=O)O3

Canonical SMILES

CC12CC3C(O1)(CCO2)CC(=O)O3

Origin of Product

United States

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